molecular formula C20H19N3O3S B2972268 2-(3'-(3,5-Dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide CAS No. 894559-25-2

2-(3'-(3,5-Dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide

Cat. No.: B2972268
CAS No.: 894559-25-2
M. Wt: 381.45
InChI Key: REPPYQDGRRFYPD-UHFFFAOYSA-N
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Description

2-(3’-(3,5-Dimethylphenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)acetamide is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro linkage between an indoline and a thiazolidinone ring, with an acetamide group attached. The presence of the 3,5-dimethylphenyl group adds to its structural complexity and potential reactivity. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3’-(3,5-Dimethylphenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Indoline Ring: Starting from an appropriate aniline derivative, the indoline ring can be synthesized through cyclization reactions.

    Spirocyclization: The indoline derivative is then reacted with a thiazolidinone precursor under conditions that promote spirocyclization. This step often requires the use of strong bases or acids to facilitate the formation of the spiro linkage.

    Acetamide Formation:

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to improve yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indoline and thiazolidinone rings. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups present in the structure. Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. Halogenation, nitration, and sulfonation are possible, depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding spirocyclic systems and their behavior in various chemical reactions.

Biology

Biologically, compounds with spirocyclic structures are often investigated for their potential as enzyme inhibitors or receptor modulators. The specific structure of 2-(3’-(3,5-Dimethylphenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)acetamide may allow it to interact with biological targets in a unique manner.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Spirocyclic compounds are known for their pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Industry

Industrially, such compounds can be used as intermediates in the synthesis of more complex molecules or as specialty chemicals in various applications, including materials science and catalysis.

Mechanism of Action

The mechanism of action of 2-(3’-(3,5-Dimethylphenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)acetamide would depend on its specific biological target. Generally, spirocyclic compounds can interact with enzymes or receptors, altering their activity. The indoline and thiazolidinone rings may facilitate binding to specific sites, while the acetamide group could enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-Dimethylphenyl)-2,4-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)acetamide: Similar structure but without the acetamide group.

    N-(3,5-Dimethylphenyl)acetamide: Lacks the spirocyclic structure.

    2-Chloro-N-(3,5-dimethoxyphenyl)acetamide: Different substituents on the aromatic ring.

Uniqueness

The uniqueness of 2-(3’-(3,5-Dimethylphenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)acetamide lies in its spirocyclic structure, which imparts distinct chemical and biological properties. The combination of the indoline and thiazolidinone rings with the acetamide group makes it a versatile compound for various applications.

This detailed overview provides a comprehensive understanding of 2-(3’-(3,5-Dimethylphenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)acetamide, covering its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

2-[3-(3,5-dimethylphenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-12-7-13(2)9-14(8-12)23-18(25)11-27-20(23)15-5-3-4-6-16(15)22(19(20)26)10-17(21)24/h3-9H,10-11H2,1-2H3,(H2,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REPPYQDGRRFYPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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